molecular formula C15H18N2OS B7592561 3-(7-methyl-1H-indol-3-yl)-1-(1,3-thiazolidin-3-yl)propan-1-one

3-(7-methyl-1H-indol-3-yl)-1-(1,3-thiazolidin-3-yl)propan-1-one

Cat. No. B7592561
M. Wt: 274.4 g/mol
InChI Key: VYVBAKDUUXHYPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(7-methyl-1H-indol-3-yl)-1-(1,3-thiazolidin-3-yl)propan-1-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MIPTP and has a molecular weight of 292.4 g/mol. MIPTP is a thiazolidinone derivative that is structurally similar to the well-known drug pioglitazone.

Mechanism of Action

The exact mechanism of action of MIPTP is not fully understood, but it is believed to act through the activation of peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a nuclear receptor that regulates the expression of genes involved in glucose and lipid metabolism, inflammation, and cell differentiation.
Biochemical and Physiological Effects:
MIPTP has been shown to have a variety of biochemical and physiological effects. It has been shown to increase dopamine levels in the brain, which may contribute to its neuroprotective effects. MIPTP has also been shown to decrease levels of pro-inflammatory cytokines and increase levels of anti-inflammatory cytokines. Additionally, MIPTP has been shown to decrease tumor growth in animal models of cancer.

Advantages and Limitations for Lab Experiments

MIPTP has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. MIPTP is also stable under a variety of conditions, making it easy to handle and store. However, MIPTP has some limitations, including its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for research on MIPTP. One area of research is to further investigate its neuroprotective effects and potential use in the treatment of neurodegenerative diseases. Another area of research is to investigate its anti-inflammatory and anti-cancer properties and potential use in the treatment of these diseases. Additionally, future research could focus on improving the solubility of MIPTP in water to make it easier to work with in lab experiments.

Synthesis Methods

MIPTP can be synthesized using a multi-step synthetic route that involves the reaction of 7-methylindole-3-carboxaldehyde with thiosemicarbazide to form 7-methyl-1H-indole-3-carbohydrazide. This intermediate is then reacted with ethyl bromoacetate to form 3-(7-methyl-1H-indol-3-yl)propanoic acid ethyl ester, which is further reacted with thiosemicarbazide to form the final product MIPTP.

Scientific Research Applications

MIPTP has been extensively studied for its potential applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. MIPTP has been shown to have neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and stroke. MIPTP has also been shown to have anti-inflammatory and anti-cancer properties.

properties

IUPAC Name

3-(7-methyl-1H-indol-3-yl)-1-(1,3-thiazolidin-3-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2OS/c1-11-3-2-4-13-12(9-16-15(11)13)5-6-14(18)17-7-8-19-10-17/h2-4,9,16H,5-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYVBAKDUUXHYPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CN2)CCC(=O)N3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(7-methyl-1H-indol-3-yl)-1-(1,3-thiazolidin-3-yl)propan-1-one

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